![molecular formula C14H11BF3NO3 B2650742 2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid CAS No. 2304635-75-2](/img/structure/B2650742.png)

2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

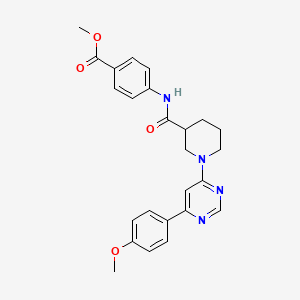

“2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid” is a boronic acid derivative. Boronic acids are organic compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms . They are valuable building blocks in organic synthesis . This particular compound has a trifluoromethyl group attached to the benzene ring, which can significantly alter the chemical properties of the molecule .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a phenylboronic acid core with a trifluoromethyl group attached to the benzene ring . The presence of the trifluoromethyl group can significantly alter the electronic properties of the molecule, potentially affecting its reactivity .Scientific Research Applications

Catalytic Applications

2-[3-(Trifluoromethyl)benzamido]phenylboronic acid and related compounds have been explored for their catalytic capabilities. For instance, derivatives like 2,4-bis(trifluoromethyl)phenylboronic acid have shown efficacy in catalyzing dehydrative amidation between carboxylic acids and amines, suggesting potential in peptide synthesis and other organic transformations (Wang, Lu, & Ishihara, 2018). Such catalysts are significant for facilitating amidation reactions, a cornerstone in pharmaceutical and material science industries.

Antimicrobial and Antibacterial Activity

Compounds structurally related to this compound have been studied for their antimicrobial and antibacterial properties. For example, research on (trifluoromethoxy)phenylboronic acids has shown their potential in antimicrobial applications, indicating a promising avenue for developing new antibacterial agents (Adamczyk-Woźniak et al., 2021). The structural modifications in these compounds can influence their physicochemical and biological activity, offering insights into designing more effective antimicrobial substances.

Synthesis and Chemical Reactions

The utility of phenylboronic acid derivatives in chemical synthesis is well-documented. For instance, rhodium-catalyzed annulation reactions involving cyanophenylboronic acids with alkynes and strained alkenes have been used to construct complex cyclic skeletons, showcasing the versatility of these compounds in organic synthesis (Miura & Murakami, 2005). Such reactions are pivotal for the development of novel organic molecules with potential applications in medicinal chemistry and materials science.

Sensing and Detection

Phenylboronic acids have also found applications in sensing and detection. Studies have demonstrated that mono- and di-phenylboronic acid receptors exhibit fluorescence sensitivity to sugars like d-fructose, highlighting their potential in developing non-enzymatic glucose sensors (Zhang et al., 2014). This property is crucial for monitoring glucose levels in diabetic patients, offering a promising approach to managing diabetes.

Material Science

In material science, phenylboronic acid derivatives have been used to synthesize well-defined polymers and block copolymers with low polydispersity. Such materials have applications ranging from biocompatible materials to advanced functional materials for electronics and photonics (Yokozawa et al., 2002). The ability to control the polymer structure at the molecular level opens up new possibilities for designing materials with specific properties.

Safety and Hazards

The safety data sheet for a similar compound, 2-Fluoro-3-(trifluoromethyl)phenylboronic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .

properties

IUPAC Name |

[2-[[3-(trifluoromethyl)benzoyl]amino]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BF3NO3/c16-14(17,18)10-5-3-4-9(8-10)13(20)19-12-7-2-1-6-11(12)15(21)22/h1-8,21-22H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKLJVKFHIDUJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-Trimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2650661.png)

![Methyl 2-amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2650664.png)

![N-(4-ethoxyphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2650668.png)

![2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine](/img/structure/B2650676.png)

![N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide](/img/structure/B2650678.png)

![methyl 3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2650679.png)